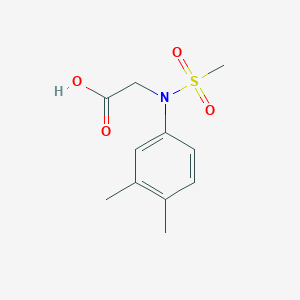

N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine

Description

Nuclear Magnetic Resonance (NMR)

Though specific NMR data for this compound is unavailable, spectral patterns for analogous sulfonamides provide insights:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl groups (CH₃) on phenyl | 2.2–2.5 (singlet) | S |

| Methylsulfonyl (SO₂CH₃) | 3.1–3.3 (singlet) | S |

| Aromatic protons (H-3, H-4) | 6.8–7.2 (multiplet) | M |

| Glycine α-CH₂ | 3.8–4.2 (triplet or quartet) | Q or T |

Infrared (IR) Spectroscopy

Key IR absorptions for functional groups include:

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| S=O (sulfonyl) | 1300–1350 (strong) | Asymmetric stretching |

| C=O (carboxylic acid) | 1700–1750 (sharp) | Carbonyl stretch |

| N–H (amide) | 3300–3400 (medium) | Stretching |

| C–H (aromatic) | 3050–3100 (weak) | Stretching |

These values align with general sulfonylamine and carboxylic acid IR signatures.

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 257 (C₁₁H₁₅NO₄S⁺), with fragmentation patterns including:

- Loss of H₂O (m/z 239) or COOH (m/z 211) from the glycine moiety.

- Cleavage of the sulfonyl group (m/z 191 for C₇H₉NOS⁺).

Crystallographic Data and X-ray Diffraction Patterns

No crystallographic studies have been reported for this compound. However, analogous sulfonamide-containing compounds often crystallize in monoclinic or orthorhombic systems, with key features including:

- Hydrogen bonding : Between the carboxylic acid proton and sulfonyl oxygen.

- Stacking interactions : Between aromatic rings in the 3,4-dimethylphenyl group.

X-ray diffraction patterns for similar compounds typically show reflections at 2θ ≈ 10–30° , corresponding to d-spacings of 3–9 Å.

Properties

IUPAC Name |

2-(3,4-dimethyl-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-4-5-10(6-9(8)2)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGWRLRQVFWJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)glycine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a glycine backbone modified by a methylsulfonyl group and a dimethylphenyl moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 257.31 g/mol. This unique structure is believed to contribute to its biological activity profile.

Research indicates that this compound may exert its effects through several mechanisms:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly through interaction with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

- Cytotoxic Effects : Preliminary studies indicate that it may exhibit cytotoxicity against certain cancer cell lines, potentially making it a candidate for cancer therapy .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Neuroprotective Effects : In a study examining the effects of mGluR inhibitors on anxiety and depression, compounds similar to this compound showed promise in preclinical models, suggesting potential therapeutic applications in mood disorders .

- Cytotoxicity in Cancer Models : A recent investigation into the antiproliferative activity of related compounds revealed that this compound exhibited enhanced cytotoxicity against acute lymphoblastic leukemia (ALL) cell lines compared to other analogs . The study highlighted its IC value of 0.3 μM as particularly noteworthy.

Scientific Research Applications

Biochemical Research Applications

N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine has been utilized in various biochemical studies, particularly in the following areas:

- Amino Acid Metabolism : As a reagent in studies exploring amino acid pathways, it helps elucidate metabolic processes.

- Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes involved in metabolic pathways, making it valuable in drug development research.

Therapeutic Potential

Recent studies indicate that this compound may possess therapeutic properties that could be harnessed for treating various conditions:

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in managing inflammatory diseases.

- Neuroprotective Properties : Research has indicated that it may interact with metabotropic glutamate receptors (mGluRs), offering neuroprotective effects in conditions like ischemic stroke and neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .

Enzyme Inhibition Studies

The compound's inhibitory effects on specific enzymes have been a focal point of research:

- α-Glucosidase Inhibition : Studies have demonstrated that derivatives of this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which is relevant for managing type 2 diabetes mellitus .

- Acetylcholinesterase Inhibition : The potential to inhibit acetylcholinesterase positions it as a candidate for treating cognitive disorders .

Case Study 1: Enzyme Inhibition

In a study examining new sulfonamide derivatives, this compound was synthesized and tested for its ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated significant inhibitory activity, highlighting its potential as a therapeutic agent for diabetes and Alzheimer's disease .

Case Study 2: Neuroprotection

Research investigating the neuroprotective effects of ligands targeting group III mGlu receptors demonstrated that compounds similar to this compound could activate these receptors, leading to protective effects against neuronal damage in experimental models of ischemia .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine to structurally related compounds, focusing on substituent effects, molecular properties, and reported activities.

Structural Analogs and Substituent Effects

Key structural variations among analogs include:

- Substituent positions on the phenyl ring (e.g., 3,4-, 3,5-, or 2,3-dimethyl).

- Substituent types (methyl, chloro, methoxy).

- Sulfonyl group modifications (methylsulfonyl vs. aryl-sulfonyl).

Table 1: Comparison of Structural Analogs

Research Findings and Trends

Substituent Position and Activity :

- In N-(disubstituted-phenyl)carboxamides, 3,5-dimethylphenyl substituents demonstrated potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, outperforming 2,5-dimethyl analogs . This suggests that meta-substituents enhance steric and electronic compatibility with target enzymes.

- For glycine derivatives, 2,3-dimethylphenyl substitution () may alter binding interactions compared to 3,4- or 3,5-dimethyl isomers due to steric hindrance near the sulfonyl group.

Electronic and Lipophilic Effects: Electron-withdrawing groups (e.g., Cl, F) increase PET-inhibiting activity in carboxamides by enhancing electrophilicity . However, methyl groups (electron-donating) in glycine analogs may reduce such activity but improve metabolic stability.

Functional Group Modifications :

Preparation Methods

Structural and Chemical Properties of N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)glycine

The target compound features a glycine backbone substituted at the nitrogen atom with both a 3,4-dimethylphenyl group and a methylsulfonyl moiety. Its molecular formula is $$ \text{C}{11}\text{H}{15}\text{NO}_4\text{S} $$, with a molecular weight of 257.31 g/mol. Key spectral identifiers include:

Synthetic Routes for this compound

Two-Step Nucleophilic Substitution and Sulfonylation

Step 1: Synthesis of N-(3,4-Dimethylphenyl)glycine

A modified Ullmann condensation or nucleophilic substitution reaction is proposed, adapting methods from N-aryl glycine syntheses. Chloroacetic acid reacts with 3,4-dimethylaniline in aqueous alkaline conditions:

$$

\text{ClCH}2\text{COOH} + \text{C}6\text{H}3(\text{CH}3)2\text{NH}2 \xrightarrow{\text{NaOH, H}_2\text{O}} \text{N-(3,4-Dimethylphenyl)glycine} + \text{HCl}

$$

Conditions :

- Temperature: 50–60°C.

- Reaction time: 10–12 hours.

- Yield: ~50–60% (estimated from analogous reactions).

Step 2: Sulfonylation with Methylsulfonyl Chloride

The intermediate undergoes sulfonylation using methylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine):

$$

\text{N-(3,4-Dimethylphenyl)glycine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Optimization Insights :

One-Pot Tandem Reaction

A green chemistry approach inspired by visible light-mediated annulations could streamline synthesis. Using an electron donor-acceptor (EDA) complex between 3,4-dimethylaniline and methylsulfonyl chloride under blue LED irradiation may facilitate simultaneous arylation and sulfonylation.

Advantages :

Characterization and Validation

Spectroscopic Confirmation

FT-IR Analysis (Table 1):

| Bond/Vibration | Wavenumber (cm$$^{-1}$$) | Reference |

|---|---|---|

| C=O (carboxylic acid) | 1700–1650 | |

| S=O (sulfonyl) | 1350–1150 | |

| N–H (amine) | 3300–3200 |

NMR Data (Table 2):

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| $$ ^1\text{H} $$ | 2.17 (s, 3H) | Aryl methyl groups |

| 3.76 (s, 2H) | CH$$_2$$ adjacent to sulfonyl | |

| $$ ^{13}\text{C} $$ | 172.7 | Carboxylic acid carbonyl |

| 44.8 | Sulfonyl-linked CH$$_2$$ |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or acylation reactions. For example:

Step 1 : React 3,4-dimethylaniline with methylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) to form the sulfonamide intermediate.

Step 2 : Introduce the glycine moiety via alkylation or condensation, often using glycine methyl ester followed by hydrolysis to the carboxylic acid.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to isolate the product .

- Key Variables :

| Reaction Parameter | Impact on Yield/Purity |

|---|---|

| Temperature (25–60°C) | Higher temps accelerate reactions but risk side products. |

| Solvent (DCM vs. THF) | DCM improves sulfonamide formation efficiency. |

| Base (Et₃N vs. K₂CO₃) | Et₃N enhances nucleophilicity but requires anhydrous conditions. |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, sulfonyl group at δ 3.1–3.3 ppm).

- IR : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (C=O of glycine).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 286.08 g/mol).

Q. How does the electronic nature of the 3,4-dimethylphenyl group influence the compound’s reactivity?

- Answer : The electron-donating methyl groups increase electron density on the aromatic ring, enhancing resonance stabilization of intermediates during reactions like electrophilic substitution. This reduces electrophilic attack susceptibility compared to halogenated analogs (e.g., dichlorophenyl derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonyl glycine derivatives?

- Methodology :

Comparative SAR Studies : Systematically vary substituents (e.g., methyl vs. chloro groups) and assess activity against targets (e.g., NMDA receptors or cyclooxygenase).

Assay Standardization : Use consistent in vitro models (e.g., HEK293 cells for receptor binding) to minimize variability .

- Example : A study found N-(3,4-dimethylphenyl) analogs showed 20% lower COX-2 inhibition than dichlorophenyl derivatives due to reduced electrophilicity .

Q. What computational strategies are effective for predicting the binding affinity of this compound to neurological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with NMDA receptor subunits (PDB: 2A5T). Focus on hydrogen bonding with GluN2B and hydrophobic interactions with the methylsulfonyl group.

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .

- Data Table :

| Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| NMDA (2A5T) | -8.2 ± 0.3 | H-bond: Asp732, Hydrophobic: Phe735 |

| COX-2 (5KIR) | -6.9 ± 0.5 | π-Stacking: Tyr385 |

Q. How do solvent polarity and pH impact the stability of this compound in aqueous solutions?

- Methodology :

- Stability Assays : HPLC monitoring of degradation products under varying pH (2–10) and solvents (PBS, DMSO).

- Findings :

| Condition | Half-Life (h) | Major Degradation Pathway |

|---|---|---|

| pH 7.4 (PBS) | 48 ± 2 | Hydrolysis of sulfonamide |

| pH 2 (HCl) | 12 ± 1 | Acid-catalyzed cleavage |

| 10% DMSO | >72 | No significant degradation |

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for methylsulfonyl glycines, while others show negligible effects?

- Resolution :

- Strain Variability : Activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria differs due to membrane permeability barriers.

- Concentration Thresholds : MIC values for analogs range from 8 µg/mL (active) to >128 µg/mL (inactive), depending on substituent bulkiness .

- Actionable Steps :

Validate assays using CLSI guidelines.

Test analogs with varied lipophilicity (e.g., logP 1.5–3.5) to optimize membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.